Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate

Description

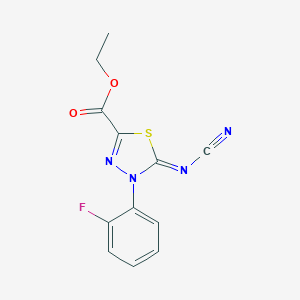

Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group, a cyanoimino moiety, and an ethyl carboxylate ester. The Z-configuration at the 5-position ensures specific stereoelectronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 5-cyanoimino-4-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O2S/c1-2-19-11(18)10-16-17(12(20-10)15-7-14)9-6-4-3-5-8(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPAJFPNZHJEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375714 | |

| Record name | Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-80-0 | |

| Record name | Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

- CAS Number : 148367-80-0

- Molecular Formula : C12H10N4O2S

- Molecular Weight : 278.30 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thioketones with hydrazines followed by cyclization reactions forming the thiadiazole ring. Variations in substituents on the phenyl ring can significantly influence biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- Lung Cancer (A549) : Significant cytotoxicity was observed.

- Skin Cancer (SK-MEL-2) : The compound exhibited strong growth inhibition.

- Ovarian Cancer (SK-OV-3) : Notable suppressive effects were recorded.

- Colon Cancer (HCT15) : Effective in reducing cell proliferation.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Kinases : Studies suggest that certain derivatives inhibit ERK1/2 kinases, which are crucial in cell cycle regulation and proliferation.

- Tubulin Interaction : Molecular docking studies indicate that these compounds may bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest.

Study 1: Cytotoxicity Evaluation

A study conducted by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their cytotoxic properties against multiple cancer cell lines. The compound with similar structural features to this compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

Study 2: Structure–Activity Relationship

Research focused on the structure–activity relationship (SAR) showed that modifications on the phenyl ring significantly affect anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency against A549 lung carcinoma cells .

Comparative Analysis of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | ERK1/2 Inhibition |

| N-(4-acetyl... | SK-MEL-2 | 4.27 | Tubulin Binding |

| Compound with two methoxy groups | MCF7 | 0.28 | Antitubulin Activity |

Comparison with Similar Compounds

Ethyl 5-((1-(6-Methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11c)

- Structure: Differs by substituting the cyanoimino group with a hydrazono-linked coumarin moiety and a phenyl group at position 3.

- Melting Point : 190–192°C .

- Synthesis : Prepared via multi-component reactions using hydrazine derivatives and coumarin precursors.

- Key Data : IR peaks at 1735 cm⁻¹ (C=O ester) and 1647 cm⁻¹ (C=N) .

Ethyl 5-((4-Acetamidophenyl)imino)-4-(p-tolyl)-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate (11b)

- Structure: Features a p-tolyl group and an acetamidophenylimino substituent instead of the 2-fluorophenyl and cyanoimino groups.

- Melting Point : 266–268°C, significantly higher due to hydrogen bonding from the acetamido group .

- Key Data : IR shows N–H stretch at 3360 cm⁻¹ and C=O at 1735 cm⁻¹ .

Ethyl 4-(2,4-Dichlorophenyl)-5-(2-(4-Methyl-2-Phenylthiazole-5-Carbonyl)Hydrazono)-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate (12d)

- Structure: Incorporates a dichlorophenyl group and a thiazole-linked hydrazono group.

- Biological Activity: Exhibits anticancer activity against hepatocellular carcinoma .

- Key Data : Molecular formula C22H18ClN5O3S2; elemental analysis matches calculated values (C: 52.79%, H: 3.60%, N: 13.87%) .

Substituent Effects on Physicochemical Properties

- Fluorine’s electron-withdrawing nature may also stabilize the thiadiazole ring .

- Cyanoimino vs. Hydrazono: The cyanoimino group (C≡N–N=) introduces stronger electron-withdrawing effects and dipole moments compared to hydrazono (NH–N=), which could influence reactivity in nucleophilic substitutions or binding interactions .

Spectroscopic and Analytical Comparisons

- IR Spectroscopy: C=O Stretch: All ethyl carboxylate analogs show peaks near 1735–1719 cm⁻¹ . C=N Stretch: Observed at 1613–1647 cm⁻¹ for hydrazono derivatives ; the target’s cyanoimino group would add a nitrile peak near 2200 cm⁻¹.

- NMR :

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl (5Z)-5-(cyanoimino)-4-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate be optimized for yield and purity?

- Methodology :

- Employ stepwise synthesis with reflux conditions (e.g., glacial acetic acid under 70–85°C for 7–12 hours) to promote cyclization and minimize side reactions .

- Use anhydrous sodium acetate as a base to stabilize intermediates and improve reaction efficiency .

- Monitor reaction progress via TLC (e.g., 20% ethyl acetate in hexane) and purify via recrystallization (ethanol or DMF-acetic acid mixtures) .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- Combine IR spectroscopy to confirm functional groups (e.g., cyanoimino, ester) and NMR (1H/13C) to resolve stereochemistry and substituent positions .

- Validate purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

- Use mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodology :

- Test kinase inhibition using in vitro assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to thiazolidinone derivatives with known kinase activity .

- Screen for anti-inflammatory activity via COX-2 inhibition assays or NF-κB pathway analysis in macrophage cell lines .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Perform docking studies (e.g., AutoDock Vina) to predict interactions with protein kinases or inflammatory enzymes (e.g., COX-2) .

- Use quantum chemical calculations (DFT) to optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Apply molecular dynamics simulations to assess binding stability over time .

Q. How should researchers address contradictory bioassay data across similar compounds?

- Methodology :

- Compare functional group contributions using structure-activity relationship (SAR) tables (e.g., triazole vs. thiadiazole rings impact antifungal vs. anticancer selectivity) .

- Control for assay conditions (e.g., pH, solvent polarity) that may alter compound stability or interaction kinetics .

Q. What strategies can resolve challenges in regioselective functionalization of the thiadiazole core?

- Methodology :

- Leverage steric effects (e.g., 2-fluorophenyl group) to direct electrophilic substitution to the 5-position .

- Use protecting groups (e.g., ethyl ester) to shield reactive sites during halogenation or nitration .

Q. How can multi-target interactions be systematically studied for this compound?

- Methodology :

- Implement network pharmacology approaches to map interactions across kinase, inflammatory, and apoptotic pathways .

- Validate via gene expression profiling (RNA-seq) in treated cell lines to identify downstream targets .

Methodological Considerations for Data Contradictions

Q. How to interpret discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodology :

- Assess metabolic stability (e.g., microsomal incubation assays) to identify rapid degradation in vivo .

- Optimize formulation using liposomal encapsulation or PEGylation to improve bioavailability .

Q. What experimental design principles minimize variability in biological assays?

- Methodology :

- Apply Design of Experiments (DoE) to optimize parameters (e.g., concentration, incubation time) while reducing trial numbers .

- Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .

Tables for Comparative Analysis

| Functional Group | Biological Activity | Key Reference |

|---|---|---|

| Thiadiazole + Cyanoimino | Kinase inhibition | |

| Fluorophenyl substituent | Enhanced metabolic stability | |

| Ethyl ester | Solubility modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.